Technical Guide: Molecular Weight and Exact Mass Determination of (3-Ethoxyoxolan-3-yl)methylamine
Technical Guide: Molecular Weight and Exact Mass Determination of (3-Ethoxyoxolan-3-yl)methylamine
Executive Summary
In modern drug development and synthetic chemistry, the unambiguous characterization of small organic molecules is a foundational requirement. (3-Ethoxyoxolan-3-yl)methylamine (also referred to via IUPAC nomenclature as (3-ethoxyoxolan-3-yl)methanamine) is a structurally complex tetrahydrofuran derivative featuring both an ethoxy ether linkage and a primary amine at the 3-position of the oxolane ring.
This whitepaper provides an in-depth technical analysis of the compound's mass metrics, drawing a critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to achieve sub-ppm mass accuracy, ensuring absolute confidence in structural elucidation.
Structural Elucidation & Mass Metrics
To analyze the mass properties of (3-Ethoxyoxolan-3-yl)methylamine, we must first deconstruct its elemental composition:
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Oxolane Core (Tetrahydrofuran): Contributes a C4H6O framework (accounting for the quaternary carbon at position 3).
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Ethoxy Substituent: Contributes an -OCH₂CH₃ group (C2H5O).
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Methanamine Substituent: Contributes a -CH₂NH₂ group (CH4N).
Combining these fragments yields the global molecular formula: C₇H₁₅NO₂ [1].
The Causality of Mass Discrepancies: Average vs. Exact Mass
A common pitfall in early-stage analytical workflows is the conflation of average molecular weight with monoisotopic exact mass.
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Average Molecular Weight (145.202 g/mol ): This value is calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon is calculated as 12.011 Da due to the ~1.1% natural abundance of ¹³C)[1]. This metric is strictly used for stoichiometric calculations during bulk synthesis.
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Monoisotopic Exact Mass (145.11028 Da): HRMS instruments do not measure "average" molecules; they measure individual ions. The exact mass is calculated using only the most abundant, stable isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915)[2]. This is the critical metric for identifying the compound and differentiating it from isobaric interferences.
Quantitative Mass Data Summary
The following table summarizes the fundamental mass metrics and predicted electrospray ionization (ESI) adducts for C₇H₁₅NO₂[2].
| Property / Adduct | Value | Analytical Significance |
| Molecular Formula | C₇H₁₅NO₂ | Elemental composition[1] |
| Average Molecular Weight | 145.202 g/mol | Used for molarity and bulk stoichiometry[1] |
| Monoisotopic Exact Mass | 145.11028 Da | Target mass for HRMS identification[2] |
| Theoretical [M+H]⁺ | 146.11756 m/z | Primary protonated precursor ion in ESI+[2] |
| Theoretical [M+Na]⁺ | 168.09950 m/z | Common sodium adduct in positive mode[2] |
| Predicted CCS [M+H]⁺ | 131.4 Ų | Collision Cross Section for Ion Mobility MS[2] |
Self-Validating UPLC-QTOF-MS Protocol
To empirically determine the exact mass of (3-Ethoxyoxolan-3-yl)methylamine, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled to Ultra-Performance Liquid Chromatography (UPLC) is utilized[3].
The Causality Behind the Method
Time-of-Flight (TOF) mass analyzers calculate m/z based on the time it takes an ion to travel through a flight tube. However, minor ambient temperature fluctuations cause the metal flight tube to undergo thermal expansion or contraction. Even a microscopic change in the flight path length will drastically skew the mass accuracy. To counteract this, we employ a Lock Mass —a reference compound of known exact mass continuously infused into the source. The system mathematically corrects the calibration in real-time based on the lock mass signal[4].
Step-by-Step Methodology
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Sample Preparation: Solubilize 1.0 mg of (3-Ethoxyoxolan-3-yl)methylamine in 1 mL of HPLC-grade 50:50 Acetonitrile/Water containing 0.1% Formic Acid. Dilute to a working concentration of 1 µg/mL to prevent detector saturation[5].
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Chromatographic Separation: Inject 2 µL onto a UPLC C18 Column (1.7 µm, 2.1 mm × 100 mm). Use a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid). Causality: The C18 column separates the target analyte from highly polar salts that cause ion suppression in the ESI source[3].
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Mass Spectrometry Parameters: Operate the Q-TOF in ESI positive mode (ESI+). Set the capillary voltage to 3.0 kV, sampling cone voltage to 30 V, and desolvation temperature to 400 °C[3].
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Lock Mass Calibration: Continuously infuse (1 pg/µL) at 5 µL/min via the LockSpray interface. The theoretical [M+H]⁺ m/z for Leucine Enkephalin is 556.2771 [6].
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Data Acquisition: Acquire data in continuum mode across a mass range of 50–1000 Da[3].
System Self-Validation Mechanism
This protocol operates as a closed, self-validating loop to ensure trustworthiness:
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Real-Time Lock Mass Thresholding: If the uncorrected Leucine Enkephalin signal drifts by more than 3 ppm, the acquisition software automatically flags the surrounding scans as "Invalid Calibration," preventing false mass assignments.
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Isotopic Pattern Verification: The software calculates the mass defect and compares the empirical M, M+1 (¹³C contribution), and M+2 isotopic distribution against the theoretical distribution for C₇H₁₅NO₂. An isotopic fit score (i-FIT) of < 90% triggers a mandatory manual review, ensuring that the detected m/z 146.11756 is not an isobaric artifact.
Analytical Workflow Visualization
The following diagram illustrates the logical flow and self-validating architecture of the exact mass determination workflow.
UPLC-QTOF-MS Workflow for Exact Mass Determination using Lock Mass Calibration.
References
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PubChem Database : Computed Properties for C7H15NO2 Isomers (CID 21974620). National Center for Biotechnology Information.[Link]
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PubChemLite / CCSbase : 2-[(oxolan-3-yl)methoxy]ethan-1-amine Exact Mass and Predicted Collision Cross Section. Université du Luxembourg. [Link]
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Waters Knowledge Base (WKB27224) : What is the m/z of leucine enkephalin used as lockmass on Xevo G2-XS or SYNAPT G2-Si? Waters Corporation.[Link]
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Frontiers in Molecular Biosciences : Procedure of ultrahigh-performance LC-(UPLC)-QTOF-MS in lipidomics detection. Frontiers Media S.A. [Link]
Sources
- 1. tetrahydrofuran N,N-dimethylformamide | C7H15NO2 | CID 21974620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-[(oxolan-3-yl)methoxy]ethan-1-amine (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. support.waters.com [support.waters.com]
